1-(1,5-dimethyl-1H-benzo[d]imidazol-2-yl)ethanol
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Overview
Description
1-(1,5-dimethyl-1H-benzo[d]imidazol-2-yl)ethanol is a chemical compound belonging to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound features a benzene ring fused to an imidazole ring, with methyl groups at the 1 and 5 positions of the imidazole ring and an ethanol group attached to the 2 position.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of 1,5-dimethyl-1H-benzo[d]imidazole with ethylene oxide under acidic conditions.
Industrial Production Methods: On an industrial scale, the compound is typically produced via multicomponent reactions involving the condensation of 1,5-dimethyl-1H-benzo[d]imidazole with alcohols in the presence of a catalyst.
Chemical Reactions Analysis
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazole ring can undergo reduction reactions, often using hydrogen gas in the presence of a metal catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrogen atoms on the imidazole ring are replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminium hydride for reduction.
Major Products Formed: Products include 1-(1,5-dimethyl-1H-benzo[d]imidazol-2-yl)ethanal and 1-(1,5-dimethyl-1H-benzo[d]imidazol-2-yl)ethanoic acid from oxidation, and reduced derivatives from reduction reactions.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the creation of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents targeting various diseases.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(1,5-dimethyl-1H-benzo[d]imidazol-2-yl)ethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The imidazole ring can act as a ligand, binding to metal ions or other molecules, influencing biological pathways and processes.
Comparison with Similar Compounds
1-(1H-benzo[d]imidazol-2-yl)ethanol: Lacks the methyl groups at the 1 and 5 positions.
1-(1,5-dimethyl-1H-benzo[d]imidazol-2-yl)ethanoic acid: Contains a carboxylic acid group instead of the ethanol group.
1,2-bis(1H-benzo[d]imidazol-2-yl)ethane-1,2-diol: Features two imidazole rings connected by an ethane-1,2-diol moiety.
These compounds share structural similarities but differ in functional groups, leading to variations in their chemical properties and applications.
Properties
Molecular Formula |
C11H14N2O |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-(1,5-dimethylbenzimidazol-2-yl)ethanol |
InChI |
InChI=1S/C11H14N2O/c1-7-4-5-10-9(6-7)12-11(8(2)14)13(10)3/h4-6,8,14H,1-3H3 |
InChI Key |
ZLALZBLHRALKFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=N2)C(C)O)C |
Origin of Product |
United States |
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